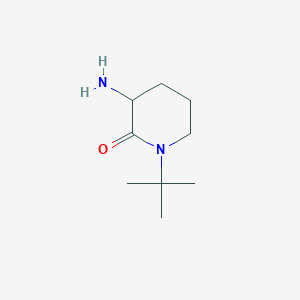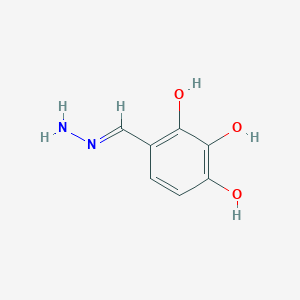
4-(Hydrazonomethyl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
该化合物以苯环上连接一个酰肼甲基基团和三个羟基为特征
准备方法
合成路线和反应条件
4-(酰肼甲基)苯-1,2,3-三醇的合成通常涉及苯甲醛衍生物与肼或其衍生物的反应。 一种常见的方法包括在受控条件下2,3,4-三羟基苯甲醛与水合肼之间的缩合反应 。 该反应通常在水性或醇性介质中于升高的温度下进行,以促进酰腙键的形成。
工业生产方法
虽然没有广泛记录有关 4-(酰肼甲基)苯-1,2,3-三醇的特定工业生产方法,但一般方法涉及使用类似缩合反应的大规模合成。 通过调整反应参数,例如温度、溶剂和反应时间,可以优化该过程以获得产量和纯度。
化学反应分析
反应类型
4-(酰肼甲基)苯-1,2,3-三醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将酰腙基团转化为肼或胺衍生物。
常用试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原剂: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 是常用的还原剂。
取代试剂: 卤代烷烃和酰氯等亲电试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生醌,而还原可能会产生肼衍生物。 取代反应会导致各种烷基化或酰基化产物。
科学研究应用
4-(酰肼甲基)苯-1,2,3-三醇在科学研究中有多种应用:
生物学: 该化合物的衍生物正在研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 目前正在进行的研究探索其作为治疗剂的潜力,特别是在治疗神经退行性疾病和癌症方面。
5. 作用机理
4-(酰肼甲基)苯-1,2,3-三醇的作用机制涉及它与各种分子靶点和途径的相互作用。 酰腙基团可以与金属离子形成稳定的络合物,这可能会影响酶活性和细胞过程。 此外,苯环上的羟基可以参与氢键和其他相互作用,从而调节该化合物的生物效应 .
作用机制
The mechanism of action of 4-(Hydrazonomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may influence enzymatic activities and cellular processes. Additionally, the hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
相似化合物的比较
类似化合物
邻苯三酚 (苯-1,2,3-三醇): 与 4-(酰肼甲基)苯-1,2,3-三醇类似,但缺少酰肼甲基基团.
没食子酸: 在苯环上含有三个羟基,但具有羧基而不是酰肼甲基基团。
邻苯二酚 (苯-1,2-二醇): 在苯环上含有两个羟基。
独特性
4-(酰肼甲基)苯-1,2,3-三醇的独特性在于酰肼甲基基团的存在,与类似物相比,它赋予了独特的化学反应性和潜在的生物活性。 这种结构特征允许与生物靶标发生特定相互作用,并形成具有多种应用的独特衍生物。
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
4-[(E)-hydrazinylidenemethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+ |
InChI 键 |
VJJXVIBSJRUQQX-YCRREMRBSA-N |
手性 SMILES |
C1=CC(=C(C(=C1/C=N/N)O)O)O |
规范 SMILES |
C1=CC(=C(C(=C1C=NN)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
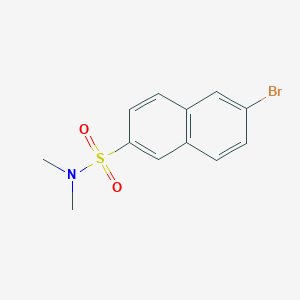
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
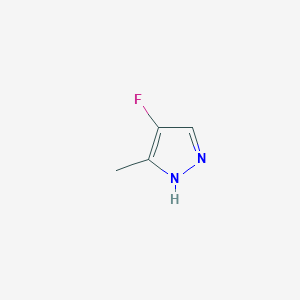
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)

![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
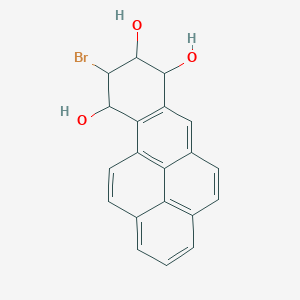
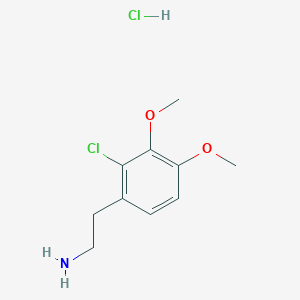
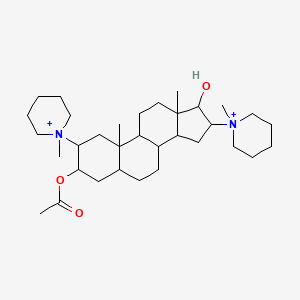
![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)
